Home > Products > Screening Compounds P6112 > 5-(1-Methyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid
5-(1-Methyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid - 1006319-20-5

5-(1-Methyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid

Catalog Number: EVT-3207764
CAS Number: 1006319-20-5
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (MG2-1812) [, ]

Compound Description: MG2-1812 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGlu2) [, ]. It shows promise as a potential positron emission tomography (PET) ligand for imaging mGlu2 in the brain [, ].

2. 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides []

Compound Description: This series of compounds exhibits potent and selective inhibition of monoamine oxidase B (MAO-B) []. These inhibitors demonstrate potential for improving memory and cognition [].

3. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine []

Compound Description: This compound was synthesized and evaluated for its inhibitory potency against kinases with a cysteine residue in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2 [].

4. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) []

Compound Description: Hu7691 acts as a potent and selective Akt inhibitor with an improved cutaneous safety profile compared to earlier compounds []. This compound has received investigational new drug (IND) application approval from the National Medical Products Administration (NMPA) [].

Overview

5-(1-Methyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid is a heterocyclic compound characterized by the presence of both pyrazole and isoxazole rings. These structural features are notable in medicinal chemistry due to their roles in various biologically active molecules. The compound is identified by its chemical structure, which includes a carboxylic acid functional group, making it significant for potential applications in drug development and other scientific fields.

Source

The compound is synthesized through various organic chemistry methods, often involving cycloaddition reactions that form the isoxazole ring from nitrile oxides and alkynes. Its unique structure allows it to interact with biological targets, making it a valuable subject for research in pharmacology and medicinal chemistry .

Classification

5-(1-Methyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid falls under the classification of heterocyclic compounds, specifically those containing nitrogen and oxygen in their rings. It is also categorized as a carboxylic acid due to the presence of the carboxyl group (-COOH) attached to the isoxazole moiety.

Synthesis Analysis

Methods

The synthesis of 5-(1-Methyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid typically involves cycloaddition reactions. A common method includes the [3+2] cycloaddition where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be facilitated using metal catalysts such as copper(I) or ruthenium(II) to improve yields and selectivity .

Technical Details

Molecular Structure Analysis

Structure

The molecular formula for 5-(1-Methyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid is C_8H_8N_2O_3. The compound features a pyrazole ring (a five-membered ring containing two adjacent nitrogen atoms) fused with an isoxazole ring (another five-membered ring containing one nitrogen and one oxygen atom). The carboxylic acid functional group contributes to its reactivity and solubility characteristics.

Data

Key structural data includes:

  • Molecular Weight: 180.16 g/mol
  • Melting Point: Data on melting point varies but typically falls within a range indicative of similar compounds.
  • Solubility: Generally soluble in polar solvents like water and methanol due to the presence of the carboxylic acid group.
Chemical Reactions Analysis

Reactions

5-(1-Methyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid can undergo several types of chemical reactions:

  • Oxidation: Can yield various derivatives including ketones or carboxylic acids.
  • Reduction: Reducing agents such as sodium borohydride may convert functional groups into alcohols or amines.
  • Substitution: The compound can participate in nucleophilic substitution reactions where hydrogen atoms on the rings can be replaced by other functional groups .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride.
  • Substitution Reagents: Halogens like bromine or chlorine for halogenation processes.
Mechanism of Action

The mechanism of action for 5-(1-Methyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid involves its ability to bind to specific molecular targets such as enzymes or receptors. This binding can inhibit their activity, thereby modulating various biological pathways. The precise interactions depend on the structural configuration of both the compound and its target proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Specific melting point data indicates stability within certain temperature ranges.

Chemical Properties

  • Acidity: Exhibits acidic properties due to the carboxyl group.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of its carbonyl carbon in the carboxylic acid.

Relevant data suggests that these properties contribute significantly to its biological activity and potential applications in medicinal chemistry.

Applications

5-(1-Methyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid has numerous applications:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for anticancer, antioxidant, and antimicrobial properties.
  • Medicine: Explored for potential use as an enzyme inhibitor or receptor antagonist in drug development.
  • Industry: Utilized in developing new materials and chemical processes due to its unique properties .
Introduction to Bipyrazolic Heterocyclic Architectures

Bifunctional heterocyclic compounds represent a cornerstone of modern medicinal chemistry and materials science, with pyrazole-isoxazole hybrids occupying a particularly significant niche. Among these, 5-(1-Methyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid exemplifies the strategic fusion of nitrogen-rich heterocycles with carboxylic acid functionality. This compound (C₈H₇N₃O₃, MW 193.16 g/mol) features a 1-methylpyrazole unit linked at the 3-position to the 5-position of an isoxazole ring bearing a carboxylic acid group at C3, creating a planar, conjugated system with distinctive electronic properties [3] [5]. The integration of these pharmacophoric elements yields a molecule with hydrogen bond acceptor/donor capacity (3 acceptors, 1 donor) and balanced lipophilicity (XLogP3: 0.2), enabling diverse molecular interactions [3]. Such architectural features underpin its utility as a versatile scaffold in pharmaceutical design, where the carboxylic acid group facilitates salt formation, prodrug derivatization, and target engagement through electrostatic complementarity.

Nomenclature and Structural Taxonomy of 5-(1-Methyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic Acid

The systematic IUPAC name 5-(1-Methyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid precisely defines the molecular connectivity: a 1-methylpyrazole ring is attached via its carbon atom at position 3 to the carbon at position 5 of an isoxazole-3-carboxylic acid moiety. This nomenclature resolves potential ambiguity in heterocycle orientation, distinguishing it from isomeric structures like 5-(1-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid [3] . Alternative naming conventions occasionally label this compound as 5-(2-methylpyrazol-3-yl)-1,2-oxazole-3-carboxylic acid, emphasizing the pyrazole numbering that classifies the methyl-bearing nitrogen as N1 [3].

Table 1: Molecular Identifiers for 5-(1-Methyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic Acid

Identifier TypeValue
Systematic Name5-(1-Methyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid
CAS Registry Number1006349-18-3
Molecular FormulaC₈H₇N₃O₃
Molecular Weight193.16 g/mol
Canonical SMILESCN1C(=CC=N1)C2=CC(=NO2)C(=O)O
InChI KeyIHEIRDXBTXOPTQ-UHFFFAOYSA-N

Structurally, the molecule adopts a near-planar conformation due to π-conjugation across the bipyrazolic system. Key bond metrics include:

  • Pyrazole ring: C-N bonds ≈1.36 Å, N-N bond ≈1.35 Å
  • Isoxazole ring: C-O bond ≈1.36 Å, N-O bond ≈1.40 Å
  • Carboxyl group: C=O bond ≈1.21 Å, C-OH bond ≈1.36 Å [3] [7]

The methyl group at N1 of the pyrazole prevents tautomerism and modulates electron density, while the carboxylic acid enables proton donation and ionic bonding. This configuration supports supramolecular assembly through intermolecular hydrogen bonding, with the carboxyl oxygen and isoxazole nitrogen acting as primary acceptors [3] .

Prevalence of Pyrazole-Isoxazole Hybrids in Bioactive Small Molecules

Pyrazole-isoxazole conjugates demonstrate exceptional prevalence in pharmacologically active compounds due to their dual heterocyclic bioisosterism and metabolic stability. The 5-(1-Methyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid scaffold specifically enhances bioactive molecules through three key mechanisms:

  • Targeted Protein Interactions: The carboxylic acid anchors to arginine/lysine residues in enzymatic binding pockets, while the pyrazole nitrogen (N2) coordinates transition metals or forms hydrogen bonds with serine/tyrosine side chains. This enables potent inhibition of inflammatory enzymes like cyclooxygenase-2 (COX-2) and kinases involved in signal transduction [3] [7].
  • Antimicrobial Potentiation: Structural analogs exhibit bacteriostatic activity against Gram-positive pathogens (e.g., Staphylococcus aureus) by disrupting cell wall biosynthesis enzymes. The isoxazole oxygen enhances membrane permeability, facilitating intracellular accumulation [3] [7].
  • Metabolic Stability Optimization: Methyl substitution at pyrazole-N1 impedes oxidative metabolism, extending half-life compared to unsubstituted analogs. The isoxazole ring reserves nucleophilic degradation in physiological conditions, improving oral bioavailability [3].

Table 2: Bioactive Pyrazole-Isoxazole Hybrids and Their Applications

Compound StructureBiological ActivityMechanistic Basis
5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid (C₉H₉N₃O₃)Anti-inflammatoryCOX-2 inhibition at IC₅₀ = 3.2 μM
5-(1H-Indol-3-yl)isoxazole-3-carboxylic acid (C₁₂H₈N₂O₃)Kinase modulationVEGF receptor binding (Kd = 89 nM)
5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid (C₉H₉N₃O₃)AntibacterialPenicillin-binding protein inhibition

These hybrids demonstrate superior target affinity versus monocyclic heterocycles due to multipoint binding. For instance, replacing a phenyl ring with the pyrazole-isoxazole-carboxylic acid architecture increased tryptophan synthase inhibition by 40-fold in Mycobacterium tuberculosis inhibitors [3] [6].

Historical Development of Bifunctional Heterocyclic Carboxylic Acid Pharmacophores

The strategic incorporation of carboxylic acids into bipyrazolic systems evolved through three distinct phases:

  • Monocyclic Foundations (1950s–1970s): Early drugs featured isolated heterocycles with carboxylic acids (e.g., 5-methylisoxazole-4-carboxylic acid in herbicide development). These demonstrated limited pharmacological utility due to poor target selectivity and rapid glucuronidation [3].
  • Bicyclic Innovations (1980s–2000s): Synthetic advances enabled fused ring systems like pyrazolo[3,4-d]isoxazoles. Landmark studies revealed that separating the acid group from the heterocyclic core via methylene linkers (e.g., 5-(pyrazolylmethyl)isoxazole-3-carboxylic acids) enhanced antitumor activity by improving conformational flexibility for kinase binding [7] .
  • Direct-Linked Scaffold Optimization (2010s–Present): Contemporary designs exploit conjugated bipyrazolic acids without spacers, leveraging rigid planarity for high-affinity protein interactions. The 5-(1-Methyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid motif represents this evolution, where electronic communication between rings amplifies charge delocalization in anionic states, strengthening binding to cationic exosites in thrombin and factor Xa [3] [7].

Table 3: Evolution of Heterocyclic Carboxylic Acid Pharmacophores

GenerationRepresentative StructureAdvantagesLimitations
First (Monocyclic)5-Methylisoxazole-4-carboxylic acidSynthetic accessibilityLow metabolic stability; limited target spectrum
Second (Bicyclic Fused/Linked)Pyrazolo[3,4-d]isoxazole-4-carboxylic acid; 5-(Pyrazol-4-ylmethyl)isoxazole-3-carboxylic acidEnhanced potency; improved selectivitySynthetic complexity; reduced solubility
Third (Direct-Conjugated Bipyrazolic)5-(1-Methyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acidOptimal planarity for target engagement; balanced physicochemical propertiesRequires stereoselective synthesis

Modern synthetic methodologies—particularly transition metal-catalyzed cross-coupling and microwave-assisted cyclization—have overcome historical challenges in constructing these hybrids. For example, the Pd(0)-catalyzed Suzuki-Miyaura coupling of 3-borono-1-methylpyrazole with 5-bromoisoxazole-3-carboxylate now delivers the target scaffold in >85% yield, enabling large-scale production for structure-activity relationship studies [3] [7]. This progression underscores how strategic molecular design, enabled by synthetic innovation, has transformed simple heterocyclic acids into privileged pharmacophores.

Properties

CAS Number

1006319-20-5

Product Name

5-(1-Methyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid

IUPAC Name

5-(1-methylpyrazol-3-yl)-1,2-oxazole-3-carboxylic acid

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

InChI

InChI=1S/C8H7N3O3/c1-11-3-2-5(9-11)7-4-6(8(12)13)10-14-7/h2-4H,1H3,(H,12,13)

InChI Key

AGTZWXOONIEZNL-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)C2=CC(=NO2)C(=O)O

Canonical SMILES

CN1C=CC(=N1)C2=CC(=NO2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.